
Acetic acid, dichloro, 1,2-dimethylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, dichloro, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H12Cl2O2 and a molecular weight of 199.075 . This compound is an ester derived from acetic acid and is characterized by the presence of two chlorine atoms and a 1,2-dimethylpropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dichloro, 1,2-dimethylpropyl ester typically involves the esterification of dichloroacetic acid with 1,2-dimethylpropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:
Dichloroacetic acid+1,2-dimethylpropanolH2SO4Acetic acid, dichloro, 1,2-dimethylpropyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, dichloro, 1,2-dimethylpropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield dichloroacetic acid and 1,2-dimethylpropanol.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base, such as sodium hydroxide, to yield the corresponding carboxylate salt and alcohol.
Major Products Formed
Hydrolysis: Dichloroacetic acid and 1,2-dimethylpropanol.
Substitution: Products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Acetic acid, dichloro, 1,2-dimethylpropyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, dichloro, 1,2-dimethylpropyl ester involves its interaction with molecular targets, such as enzymes and receptors. The ester can undergo hydrolysis to release dichloroacetic acid, which may exert biological effects by inhibiting specific enzymes or modulating metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, dichloro-, propyl ester: Similar structure but with a propyl group instead of a 1,2-dimethylpropyl group.
Acetic acid, trichloro, 1,2-dimethylpropyl ester: Contains three chlorine atoms instead of two.
Acetic acid, bromo, 1,2-dimethylpropyl ester: Contains a bromine atom instead of chlorine.
Uniqueness
Acetic acid, dichloro, 1,2-dimethylpropyl ester is unique due to its specific substitution pattern and the presence of the 1,2-dimethylpropyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
90380-54-4 |
|---|---|
Formule moléculaire |
C7H12Cl2O2 |
Poids moléculaire |
199.07 g/mol |
Nom IUPAC |
3-methylbutan-2-yl 2,2-dichloroacetate |
InChI |
InChI=1S/C7H12Cl2O2/c1-4(2)5(3)11-7(10)6(8)9/h4-6H,1-3H3 |
Clé InChI |
VVJYTELLIBXTPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)OC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
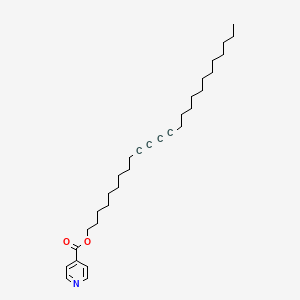
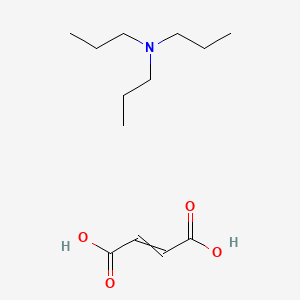
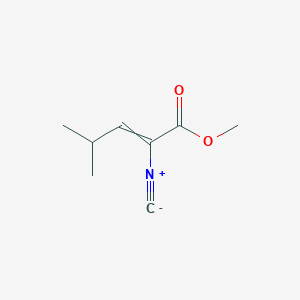
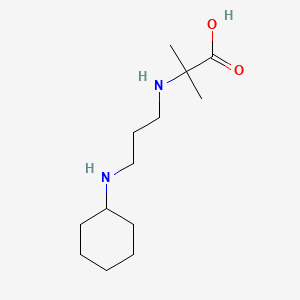
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)


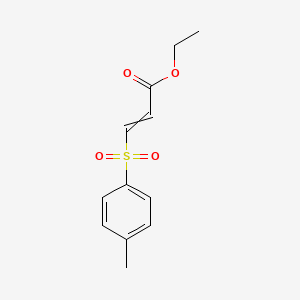
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
